Isorosmanol

Catalog No.
S1921399
CAS No.
93780-80-4
M.F
C20H26O5
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isorosmanol

CAS Number

93780-80-4

Product Name

Isorosmanol

IUPAC Name

(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1

InChI Key

UXVPWKDITRJELA-CLWJZODNSA-N

SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O

Neuroprotection in Alzheimer’s Disease

Antioxidant Activity in Food Preservation

Catalytic Antioxidant in Pharmacology

Neurotrophic Effects in Neurodegenerative Research

Use in Biotechnology for Metabolomics

Environmental Applications in Plant Stress Response

Scientific Field: Environmental Science

Application Summary: Isorosmanol plays a role in the response of plants to environmental stress, particularly oxidative stress. Its presence in rosemary leaves is associated with the plant’s resilience to drought and high light conditions .

Experimental Methods: The study involved measuring the levels of Isorosmanol and its metabolites in rosemary leaves subjected to environmental stress. The compartmentation of these compounds within the plant cells was analyzed.

Results: Increased levels of Isorosmanol were observed in stressed plants, indicating its role in mitigating oxidative damage. The compound’s metabolism within the plant cells was linked to the protection against environmental stressors .

Anti-inflammatory Agent in Dermatology

Scientific Field: Dermatology

Application Summary: Isorosmanol has been explored for its anti-inflammatory properties, particularly in the context of skin diseases. It shows promise in reducing inflammation and related symptoms in dermatological conditions .

Experimental Methods: Topical formulations containing Isorosmanol were applied to inflamed skin models. The efficacy was evaluated through clinical scoring of erythema and edema, as well as histological analysis of skin biopsies.

Results: Treated models exhibited a significant reduction in clinical signs of inflammation. Histological analysis confirmed a decrease in inflammatory cell infiltration, suggesting effective anti-inflammatory action of Isorosmanol .

Antimicrobial Activity in Food Safety

Scientific Field: Food Microbiology

Application Summary: Isorosmanol’s antimicrobial activity has been studied for its potential to improve food safety by inhibiting the growth of foodborne pathogens .

Experimental Methods: Food samples were inoculated with common pathogens and treated with Isorosmanol. Microbial counts were monitored over time to assess the antimicrobial efficacy.

Results: There was a notable reduction in microbial growth in the presence of Isorosmanol, indicating its potential as a natural preservative to enhance food safety .

Enhancing Cognitive Function in Aging

Scientific Field: Gerontology

Application Summary: Research suggests that Isorosmanol may have a role in enhancing cognitive function and memory in aging populations, potentially mitigating age-related cognitive decline .

Experimental Methods: Aging animal models received Isorosmanol supplementation, and their cognitive performance was assessed using various behavioral tests, including maze navigation and object recognition tasks.

Results: Animals treated with Isorosmanol showed improved performance in cognitive tests, suggesting a positive impact on memory and learning abilities in aging .

Protective Agent in Cardiovascular Health

Scientific Field: Cardiovascular Pharmacology

Application Summary: Isorosmanol is being investigated for its cardioprotective effects, particularly in reducing oxidative stress and inflammation, which are risk factors for cardiovascular diseases .

Experimental Methods: Cardiovascular models were treated with Isorosmanol, and markers of oxidative stress and inflammation were measured, along with cardiac function assessments.

Results: Treatment with Isorosmanol resulted in lower levels of oxidative stress markers and improved cardiac function, indicating its potential as a cardioprotective agent .

Modulating Immune Response in Immunology

Scientific Field: Immunology

Application Summary: Isorosmanol has been studied for its immunomodulatory effects, which could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy .

Experimental Methods: Immune cell cultures were treated with Isorosmanol, and changes in cytokine production and cell-mediated immune responses were analyzed.

Results: Isorosmanol modulated cytokine production and enhanced cell-mediated immunity, suggesting its potential use in immunotherapeutic strategies .

Anticancer Activity in Oncology

Scientific Field: Oncology

Application Summary: The anticancer potential of Isorosmanol is being explored due to its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Experimental Methods: Cancer cell lines were treated with Isorosmanol, and cell viability assays, along with apoptosis markers, were used to evaluate its anticancer effects.

Results: Isorosmanol induced apoptosis in cancer cells and showed a dose-dependent inhibition of tumor growth, highlighting its potential as an anticancer agent .

Isorosmanol is characterized by its complex molecular structure, featuring a labdane diterpene backbone with five oxygen atoms. It is primarily found in plants such as Rosmarinus officinalis (rosemary) and Salvia officinalis (sage) and is associated with the plants' resilience to environmental stressors like drought and high light conditions. Its chemical formula is C20H26O5, and it exhibits a range of functional groups that contribute to its diverse biological activities .

The mechanism of action of isorosmanol is still under investigation. Some studies suggest it may function through:

  • Antioxidant activity: Isorosmanol's structure suggests it can scavenge free radicals, potentially protecting cells from oxidative damage [].
  • Neuroprotective effects: Isorosmanol might interact with the cholinergic system and protect against the accumulation of beta-amyloid plaques, which are implicated in Alzheimer's disease []. However, more research is needed to understand the specifics.

While specific decomposition reactions of Isorosmanol are not extensively documented, it participates in various biochemical processes. Notably, it has been linked to lipid peroxidation and fatty acid metabolism . Its reactivity is primarily attributed to its functional groups, which allow it to interact with other biomolecules.

Isorosmanol exhibits a wide array of biological activities:

  • Antioxidant Properties: It has been shown to mitigate oxidative stress in plant systems and possibly in mammalian cells .
  • Anti-inflammatory Effects: Research indicates that Isorosmanol can reduce inflammation in dermatological contexts, showing promise for treating skin diseases.
  • Antimicrobial Activity: It demonstrates effectiveness against foodborne pathogens, making it a candidate for enhancing food safety .
  • Cognitive Enhancement: Studies suggest potential benefits in improving cognitive function and memory in aging populations.
  • Cardioprotective Effects: Isorosmanol may reduce oxidative stress and inflammation related to cardiovascular diseases.
  • Immunomodulatory Effects: It has been studied for its ability to modulate immune responses, which could be beneficial in autoimmune diseases.
  • Anticancer Potential: Preliminary studies indicate that Isorosmanol can induce apoptosis in cancer cells and inhibit tumor growth.

Isorosmanol's diverse biological activities lend it various applications:

  • Food Industry: Utilized for its antimicrobial properties to improve food safety.
  • Pharmaceuticals: Explored for potential therapeutic uses in treating inflammation, cognitive decline, cardiovascular diseases, and cancer.
  • Cosmetics: Investigated for inclusion in topical formulations aimed at reducing skin inflammation.

Research on Isorosmanol's interactions with other compounds is ongoing. It has demonstrated synergistic effects when combined with other natural products, enhancing its antimicrobial efficacy against various pathogens . Additionally, studies have shown that Isorosmanol can modulate cytokine production in immune cells, indicating potential interactions within immunological contexts.

Similar Compounds: Comparison

Isorosmanol shares structural similarities with other diterpenes. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Carnosic AcidDiterpeneStrong antioxidant properties; prevalent in rosemary
CarnosolDiterpeneExhibits antimicrobial activity; also found in rosemary
Rosmarinic AcidDiterpenoidKnown for anti-inflammatory and antioxidant effects
Abietic AcidDiterpeneCommonly used in resins; has different functional properties

Isorosmanol stands out due to its specific combination of biological activities that are not fully replicated by these similar compounds. Its unique structure enables distinct interactions with biological systems, making it a valuable subject for further research.

Isorosmanol exhibits a distinctive taxonomic distribution pattern within the Lamiaceae family, primarily concentrated among specific genera known for their production of abietane-type diterpenes [1] [2]. The compound demonstrates significant chemotaxonomic value as a marker for certain evolutionary lineages within this diverse plant family.

Within the genus Salvia, isorosmanol has been consistently identified across multiple species, including Salvia officinalis and the recently reclassified Salvia rosmarinus [3] [4]. The presence of isorosmanol in Salvia officinalis has been documented through comprehensive phytochemical investigations, where seven phenolic diterpenes were isolated from methanolic extracts of aerial parts [3]. The compound's distribution extends beyond the traditional Salvia genus to include related genera that were historically classified separately but now recognized as closely related taxa.

The genus Hyptis represents another significant source of isorosmanol within the Lamiaceae family [2]. Phytochemical studies of Hyptis dilatata aerial parts revealed the presence of isorosmanol alongside other structurally related compounds, including epimethylrosmanol, epiethylrosmanol, rosmanol, carnosol, and various methylated derivatives [2]. This co-occurrence pattern suggests shared biosynthetic pathways and evolutionary relationships among these genera.

Medusantha species, previously classified within Hyptis, demonstrate the presence of structural variants of isorosmanol [2]. Specifically, Medusantha carvalhoi contains epi-isorosmanol, representing a stereochemical variant that indicates evolutionary divergence in the enzymatic machinery responsible for diterpene cyclization and oxidation [2]. This finding supports the utility of isorosmanol and its derivatives as chemotaxonomic markers for understanding phylogenetic relationships within the Lamiaceae.

The taxonomic distribution data reveals that isorosmanol occurrence correlates strongly with the presence of other abietane diterpenes, particularly carnosic acid and carnosol [1] [2]. This co-occurrence pattern reflects the shared biosynthetic origins of these compounds and their ecological functions as antioxidant defense molecules [1].

GenusSpecies ExampleIsorosmanol PresentReference TissueOther Diterpenes
Rosmarinus (now Salvia)R. officinalisYesLeavesCarnosic acid, carnosol, rosmanol
SalviaS. officinalisYesAerial partsCarnosic acid, carnosol
HyptisH. dilatataYesAerial partsCarnosol, rosmanol
MedusanthaM. carvalhoiYes (epi-isorosmanol)Aerial partsRosmanol, methylrosmanol
ProstantheraP. ovalifoliaNot specifiedLeavesEssential oil terpenoids

Quantitative Analysis in Rosmarinus officinalis

Quantitative analysis of isorosmanol in Rosmarinus officinalis reveals significant variations depending on tissue type, developmental stage, and analytical methodology employed [5] [6]. The compound demonstrates a distinctive distribution pattern that reflects both its biosynthetic origins and functional roles within plant metabolism.

Tissue distribution studies indicate that isorosmanol concentration follows a hierarchical pattern, with leaves representing the primary accumulation site [5]. Within leaf tissues, the compound exhibits preferential accumulation compared to other plant organs, with flowers showing secondary accumulation levels and stems containing trace amounts [5]. Notably, roots demonstrate an absence of detectable isorosmanol levels, consistent with the compound's association with above-ground photosynthetic and defensive functions [5].

Subcellular localization studies provide critical insights into isorosmanol compartmentation within plant cells [5]. Chloroplast fractions demonstrate a 4.2-fold enrichment of isorosmanol relative to whole leaf homogenates, indicating preferential accumulation within these organelles [5]. This subcellular distribution pattern reflects the compound's origin as an oxidation product of carnosic acid, which undergoes enzymatic and non-enzymatic conversion within chloroplastic compartments [5].

The relative abundance of isorosmanol within the diterpene profile of rosemary leaves shows characteristic patterns [5]. Carnosic acid represents the most abundant diterpene compound, followed by carnosol, with isorosmanol occupying an intermediate position in terms of concentration [5]. The compound typically occurs at concentrations approximately one-tenth those of carnosic acid under normal physiological conditions [5].

Plasma membrane fractions exhibit specialized accumulation patterns for methylated derivatives of isorosmanol [5]. The compound 11,12-di-O-methylisorosmanol demonstrates remarkable preferential accumulation in plasma membrane fractions, with concentrations 63.3-fold higher than those found in chloroplasts [5]. This dramatic concentration gradient suggests active transport mechanisms and specific functional roles for methylated isorosmanol derivatives in membrane-associated processes [5].

Study TypeTissue/ConditionIsorosmanol ContentUnits/NotesReference Method
Tissue distributionLeaves (dry weight)Medium abundanceRelative to carnosic acidHPLC analysis
Subcellular localization - chloroplastsChloroplast fraction4.2x enrichmentvs leaf homogenateSubcellular fractionation
Stress response - droughtSummer drought+25% increasevs control conditionsField drought study
Commercial extractRosemary lipophilic extractNot quantified individuallyPart of total diterpenesLC-MS analysis
Polyphenol extractDiterpene-rich extractNot quantified individuallyDetected but not isolatedHPLC-DAD-ESI-Q-MS

Commercial rosemary extracts demonstrate variable isorosmanol content depending on extraction methodology and source material characteristics [7] [6]. Diterpene-rich extracts typically contain isorosmanol as part of the total polyphenolic fraction, though individual quantification remains challenging due to analytical limitations and compound instability [7] [6]. The European Union regulatory framework for rosemary extracts focuses primarily on carnosic acid and carnosol content, with isorosmanol considered part of the broader diterpene profile [7].

Chemotaxonomic Significance

The chemotaxonomic significance of isorosmanol extends beyond simple species identification to encompass broader evolutionary and ecological relationships within the Lamiaceae family [1] [8]. The compound serves as a biochemical marker that reflects both phylogenetic relationships and adaptive strategies across different taxonomic groups.

Phylogenetic analysis incorporating isorosmanol distribution patterns reveals its utility as a synapomorphic character for specific clades within the Lamiaceae [9] [8]. The compound's presence correlates strongly with the evolution of specialized diterpene biosynthetic pathways, particularly those involving cytochrome P450 enzymes of the CYP76 family [8]. Functional divergence of these enzymatic systems has shaped the chemical diversity observed across Salvia lineages, with isorosmanol representing one manifestation of this evolutionary process [8].

The co-occurrence of isorosmanol with structurally related diterpenes provides insights into biosynthetic pathway evolution [1] [8]. Species containing isorosmanol typically also produce carnosic acid, carnosol, and rosmanol, suggesting shared enzymatic machinery and regulatory networks [1]. This metabolic clustering reflects the modular nature of secondary metabolite evolution and the tendency for related compounds to evolve coordinately [8].

Geographic distribution patterns of isorosmanol-producing species demonstrate correlation with specific ecological niches and climatic conditions [10] [11]. Mediterranean climate zones represent the primary habitat for isorosmanol-rich taxa, suggesting adaptive significance related to drought tolerance and oxidative stress resistance [12] [1]. This geographic clustering supports the hypothesis that isorosmanol and related diterpenes evolved as adaptations to specific environmental challenges [12].

Subspecific variation in isorosmanol content provides additional chemotaxonomic information relevant to ecotype recognition and breeding programs [10]. The Salvia rosmarinus 'Eretto Liguria' ecotype demonstrates distinctive diterpene profiles that distinguish it from other cultivated varieties [10]. Such chemical fingerprinting approaches facilitate germplasm characterization and conservation efforts [10].

Hybridization events between closely related species can be detected through analysis of isorosmanol and related compound patterns [9]. Intermediate chemical profiles may indicate natural hybridization or introgression, providing valuable information for systematic studies and breeding programs [9]. The chemical approach complements morphological and molecular methods for taxa delimitation [9].

Environmental Factors Affecting Biosynthesis

Environmental factors exert profound influence on isorosmanol biosynthesis through multiple interconnected mechanisms involving stress response pathways, enzyme regulation, and substrate availability [12] [1] [13]. The compound's formation demonstrates particular sensitivity to abiotic stress conditions that promote oxidative processes within plant tissues.

Drought stress represents the most extensively documented environmental factor affecting isorosmanol formation [12]. Field studies conducted in Mediterranean conditions demonstrate a 25% increase in isorosmanol levels during summer drought periods [12]. This enhancement occurs through the oxidative conversion of carnosic acid, which serves as the primary precursor for isorosmanol biosynthesis [12]. The mechanism involves both enzymatic dehydrogenation and reactive oxygen species-mediated oxidation reactions [12].

Light intensity and quality significantly influence isorosmanol accumulation patterns through their effects on photosynthetic processes and associated oxidative stress [12] [1]. High light conditions promote the formation of reactive oxygen species within chloroplasts, leading to enhanced oxidation of carnosic acid to isorosmanol and related products [1]. The temporal pattern of this conversion follows diurnal cycles, with peak formation occurring during periods of maximum light intensity [12].

Temperature stress contributes to isorosmanol formation through its effects on membrane stability and enzymatic activity [12] [11]. Elevated temperatures associated with Mediterranean summer conditions promote the enzymatic and non-enzymatic processes responsible for carnosic acid oxidation [12]. The stress-induced accumulation of isorosmanol appears to represent an adaptive response that enhances cellular antioxidant capacity [12].

Seasonal variation in isorosmanol content reflects the integrated effects of multiple environmental variables [12] [1]. Summer months typically show peak isorosmanol levels, corresponding to the period of maximum environmental stress [12]. This seasonal pattern demonstrates the dynamic nature of diterpene metabolism and its responsiveness to changing environmental conditions [12].

Geographic location influences isorosmanol content through local climatic factors and genetic adaptation [10] [11]. Populations from different geographic regions demonstrate variable diterpene profiles that reflect both environmental influences and genetic factors [10]. Coastal versus inland populations may show different isorosmanol accumulation patterns due to differences in temperature regimes, humidity, and salt exposure [10].

Environmental FactorEffect on IsorosmanolMechanismTime CourseSupporting Evidence
Drought stressIncreased formation (+25%)Carnosic acid oxidationChronic exposureField studies
High light intensityEnhanced oxidation productsROS-mediated oxidationDiurnal patternLaboratory analysis
Temperature stressStress-induced accumulationAntioxidant responseAcute/chronicControlled experiments
Seasonal variationSummer peak formationLight-dependent synthesisSeasonal cycleMulti-season sampling
Geographic locationVariable contentGenetic/environmental interactionDevelopmentalPopulation studies

Nutrient availability indirectly affects isorosmanol biosynthesis through its influence on primary metabolism and stress susceptibility [13]. Limited nutrient conditions may enhance secondary metabolite production as plants allocate resources toward defensive compounds [13]. The balance between growth and defense metabolites reflects the trade-offs inherent in plant resource allocation strategies [13].

Water potential represents a critical factor governing isorosmanol formation, with predawn water potentials reaching -3 MPa during severe drought conditions promoting maximum compound accumulation [12]. The relationship between water stress and isorosmanol formation demonstrates the compound's role in drought tolerance mechanisms [12].

Glandular Trichome Localization

Glandular trichome localization represents the primary anatomical basis for isorosmanol accumulation and secretion in rosemary plants [14] [15] [16]. These specialized secretory structures concentrate diterpene biosynthesis and provide the spatial organization necessary for efficient compound production and storage.

Peltate glandular trichomes constitute the principal sites of isorosmanol biosynthesis and accumulation [14] [15]. These complex structures consist of a basal cell embedded within the epidermis, a stalk cell with heavily cutinized walls, and a multicellular secretory head containing 12-16 secretory cells arranged in a disc-like formation [15] [17]. The biosynthesis of phenolic diterpenes, including isorosmanol, occurs predominantly within these trichomes on young leaves [14].

The secretory head of peltate trichomes demonstrates specialized cellular organization optimized for diterpene production [17]. Individual secretory cells contain dense cytoplasm rich in leucoplasts, which serve as the primary sites of terpenoid biosynthesis [17]. The subcuticular space above the secretory cells accumulates essential oils and diterpenes through granulocrine secretion mechanisms [17]. This spatial separation of biosynthesis and storage compartments facilitates efficient compound accumulation while protecting cellular components from potentially toxic metabolites [17].

Capitate glandular trichomes represent secondary sites of isorosmanol occurrence [15] [18]. These structures differ from peltate trichomes in their simpler organization, consisting of a basal cell, stalk cell, and single secretory cell [18]. While primarily associated with essential oil production, capitate trichomes also contribute to the overall diterpene profile of rosemary leaves [15]. The secretion mechanism in capitate trichomes involves direct extrusion through the cuticle rather than subcuticular accumulation [18].

Trichome distribution patterns on leaf surfaces reflect functional specialization and developmental regulation [15] [16]. Peltate glandular trichomes demonstrate preferential localization within intercostal areas of the lower leaf epidermis, where they form organized arrays [16]. This distribution pattern maximizes surface area for secretion while avoiding interference with stomatal function and gas exchange processes [16]. Capitate trichomes show broader distribution across leaf surfaces, including veins and intercostal regions [16].

The developmental regulation of trichome formation influences isorosmanol accumulation patterns throughout leaf development [14]. Young expanding leaves demonstrate the highest density of active secretory trichomes, corresponding to peak periods of diterpene biosynthesis [14]. Gene expression analysis reveals that key biosynthetic enzymes, including copalyl diphosphate synthase and kaurene synthase-like enzymes, show preferential expression in glandular trichomes [14].

Trichome TypeStructureSecretion ContentDistributionIsorosmanol LocationSecretion Mechanism
Peltate glandularBasal + stalk + 12-16 secretory cellsEssential oils, diterpenesIntercostal areas, lower epidermisPrimary siteSubcuticular accumulation
Capitate glandularBasal + stalk + 1 secretory cellEssential oils, polysaccharidesLeaf surface, veinsSecondary siteCuticle extrusion
Dendritic non-glandularMulti-branchedNo secretionDense masses, lower surfaceAbsentNot applicable

Morphological variations in trichome structure influence secretory capacity and compound composition [15] [17]. Environmental factors such as light intensity and water availability affect trichome density and activity levels [15]. Stress conditions that promote isorosmanol formation often correlate with increased trichome activity and altered secretion patterns [12].

The chemical composition of trichome secretions demonstrates temporal variation that reflects biosynthetic pathway dynamics [15]. Early developmental stages show predominance of precursor compounds, while mature trichomes accumulate higher proportions of oxidized derivatives such as isorosmanol [1]. This temporal progression reflects the sequential nature of diterpene biosynthetic pathways and the influence of environmental factors on oxidative processes [1].

Histochemical analysis of trichome contents reveals the presence of multiple compound classes beyond diterpenes [18]. Polysaccharides, flavonoids, and phenolic compounds contribute to the complex chemistry of trichome secretions [18]. The interaction between these different compound classes may influence the stability and biological activity of isorosmanol within the secretory matrix [18].

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

346.17802393 g/mol

Monoisotopic Mass

346.17802393 g/mol

Heavy Atom Count

25

Melting Point

227°C

Dates

Modify: 2024-04-14

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